2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide
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Description
2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide, also known as A-585539, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Molecular Docking and Synthesis for Anti-inflammatory Applications
Research conducted by Al-Ostoot et al. (2020) involved the design and synthesis of an indole acetamide derivative with anti-inflammatory properties. Through molecular docking analysis targeting cyclooxygenase domains and geometrical optimization studies, the compound's stability and interaction energies were investigated, suggesting potential applications in developing anti-inflammatory drugs Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative.
Antimicrobial Activity
Debnath and Ganguly (2015) synthesized a series of indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. Among these compounds, specific derivatives showed promising antimicrobial properties, highlighting the potential of indole acetamide compounds in treating infections Synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and evaluation as antimicrobial agents.
Herbicide Activity and Environmental Impact
The research by Weisshaar and Böger (1989) explored the chloroacetamides' inhibition of fatty acid synthesis in green algae, with implications for understanding the environmental impact and mechanism of action of acetamide derivatives as herbicides Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus.
Structural Analysis and Properties
Karmakar et al. (2007) conducted a study on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, providing insights into the crystal structure, fluorescence emission, and protonation effects on these compounds. This research contributes to the fundamental understanding of the chemical and physical properties of acetamide derivatives Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.
properties
IUPAC Name |
2-indol-1-yl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-9-5-3-7-16(18)10-12-20-19(22)14-21-13-11-15-6-2-4-8-17(15)21/h2-9,11,13H,10,12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDROPDMCXWXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide |
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